6-methylidene-1,4-oxazepane hydrochloride
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Overview
Description
6-methylidene-1,4-oxazepane hydrochloride is a heterocyclic compound that contains a seven-membered ring with oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylidene-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with an epoxide or a halohydrin, followed by cyclization to form the oxazepane ring. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
6-methylidene-1,4-oxazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-methylidene-1,4-oxazepane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-methylidene-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
6-methylidene-1,4-oxazepane hydrochloride can be compared with other similar compounds, such as:
1,4-oxazepane: Lacks the methylidene group, which may affect its chemical reactivity and biological activity.
6-methyl-1,4-oxazepane: Similar structure but without the hydrochloride salt, which can influence its solubility and stability.
1,4-diazepane: Contains two nitrogen atoms instead of one oxygen and one nitrogen, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
2305079-83-6 |
---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.6 |
Purity |
95 |
Origin of Product |
United States |
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